molecular formula C32H18CrN6O8.H<br>C32H19CrN6O8 B13758602 Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) CAS No. 50497-83-1

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)

Cat. No.: B13758602
CAS No.: 50497-83-1
M. Wt: 667.5 g/mol
InChI Key: KZWXMLSFHOPSNE-UHFFFAOYSA-M
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Description

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex organic compound that features a chromate core coordinated with azo-linked naphthol and nitrophenyl groups. This compound is known for its vibrant color properties, making it useful in various industrial applications, particularly in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) typically involves the diazotization of 2-hydroxy-5-nitroaniline followed by coupling with 2-naphthol. The resulting azo compound is then complexed with a chromium salt under controlled pH conditions to form the final chromate complex.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the diazotization and coupling reactions are carefully monitored to ensure high yield and purity. The final chromate complex is isolated through filtration and recrystallization processes.

Chemical Reactions Analysis

Types of Reactions

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The hydroxyl groups in the naphthol and nitrophenyl moieties can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc dust in acidic conditions are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with altered chromophoric properties.

    Reduction: Amines and other reduced forms of the original compound.

    Substitution: Substituted derivatives with modified functional groups.

Scientific Research Applications

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various metal ions.

    Biology: Employed in staining techniques for biological specimens due to its vibrant color properties.

    Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.

    Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) involves its ability to form stable complexes with metal ions. The azo linkage and hydroxyl groups facilitate coordination with metal ions, making it an effective chelating agent. This property is particularly useful in analytical chemistry for metal ion detection.

Comparison with Similar Compounds

Similar Compounds

    Hydrogen bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-): Similar in structure but with an acetamidato group instead of a hydroxyl group.

    Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-): Contains cobalt instead of chromium, leading to different chemical properties.

Uniqueness

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is unique due to its specific coordination with chromium, which imparts distinct color properties and chemical reactivity. Its ability to form stable complexes with various metal ions makes it particularly valuable in analytical applications.

Properties

CAS No.

50497-83-1

Molecular Formula

C32H18CrN6O8.H
C32H19CrN6O8

Molecular Weight

667.5 g/mol

IUPAC Name

chromium(3+);1-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate

InChI

InChI=1S/C16H11N3O4.C16H9N3O4.Cr/c2*20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;/h1-9,20-21H;1-9H;/q;-2;+3/p-1

InChI Key

KZWXMLSFHOPSNE-UHFFFAOYSA-M

Canonical SMILES

[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=C(C=CC3=O)N([O-])[O-].[Cr+3]

Origin of Product

United States

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